molecular formula C8H5BrO3 B1357118 2-(3-Bromophenyl)-2-oxoacetic acid CAS No. 7194-78-7

2-(3-Bromophenyl)-2-oxoacetic acid

Cat. No.: B1357118
CAS No.: 7194-78-7
M. Wt: 229.03 g/mol
InChI Key: NOKUFSBJFYUWLW-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-oxoacetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-2-oxoacetic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride to facilitate the electrophilic aromatic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to ensure the selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-2-oxoacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-2-oxoacetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-oxoacetic acid involves its interaction with molecular targets through its functional groups. The bromine atom and oxo group play crucial roles in its reactivity and binding affinity to specific enzymes or receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-oxoacetic acid: Similar structure with bromine at the para position.

    2-(3-Chlorophenyl)-2-oxoacetic acid: Chlorine atom instead of bromine.

    2-(3-Methylphenyl)-2-oxoacetic acid: Methyl group instead of bromine.

Uniqueness

2-(3-Bromophenyl)-2-oxoacetic acid is unique due to the specific positioning of the bromine atom, which influences its chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilic nature, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-(3-bromophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKUFSBJFYUWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482538
Record name 2-(3-BROMOPHENYL)-2-OXOACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7194-78-7
Record name 2-(3-BROMOPHENYL)-2-OXOACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (3-Bromo-phenyl)-oxo-acetic acid ethyl ester (1 g, 3.9 mmol) in methanol (10 mL) was added potassium hydroxide (2 mL, 50% w/v in water) and the resulting mixture was stirred at room temperature for 30 minutes. Hydrochloric acid (1 N) was added to adjust to pH 4. The mixture was extracted with ethyl acetate (5 mL×4) and the combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was used in next step without further purification (0.8 g, 89% yield). MS: m/z 230 (M−H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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